molecular formula C11H12O2 B7866115 1-(3-Methylphenyl)-1,3-butanedione CAS No. 61551-89-1

1-(3-Methylphenyl)-1,3-butanedione

Cat. No.: B7866115
CAS No.: 61551-89-1
M. Wt: 176.21 g/mol
InChI Key: PXAQHQDPAVFKCY-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1,3-butanedione, also known as 3-Methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of acetophenone, where a methyl group is attached to the meta position of the benzene ring. This compound is known for its distinctive aroma and is used in various applications, including fragrances, flavors, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1,3-butanedione can be synthesized through several methods:

  • Friedel-Crafts Acylation: This involves the reaction of 3-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.

  • Oxidation of 3-Methylacetophenone: Another method involves the oxidation of 3-methylacetophenone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale Friedel-Crafts acylation reactions. The process involves continuous reactors and efficient separation techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-(3-Methylphenyl)-1,3-butanedione undergoes various types of chemical reactions:

  • Oxidation: The compound can be further oxidized to produce benzoic acid derivatives.

  • Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)

Major Products Formed:

  • Oxidation: Benzoic acid derivatives

  • Reduction: Diols

  • Substitution: Substituted benzene derivatives

Scientific Research Applications

1-(3-Methylphenyl)-1,3-butanedione has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.

  • Industry: It is employed in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-1,3-butanedione exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

  • 4-Methylacetophenone

  • 2-Methylacetophenone

  • Benzophenone

Properties

IUPAC Name

1-(3-methylphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAQHQDPAVFKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558203
Record name 1-(3-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61551-89-1
Record name 1-(3-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.72 mL of 3′-methylacetophenone and 3.95 mL of EtOAc to yield 2.94 grams of Intermediate 21 as an oil: 1H NMR (400 MHz, CDCl3enol form) δ7.70 (m, 2H), 7.34 (m, 2H), 6.17 (s, 1H), 2.41 (s, 3H), 2.20 (s, 3H); low resolution MS (ES)m/e 177.1 (MH+).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
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Quantity
3.95 mL
Type
solvent
Reaction Step One

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